molecular formula C21H20Cl2N2O4S B11087702 1-(4-Butoxyphenyl)-2-({5-[(2,4-dichlorophenoxy)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)ethanone

1-(4-Butoxyphenyl)-2-({5-[(2,4-dichlorophenoxy)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)ethanone

Cat. No.: B11087702
M. Wt: 467.4 g/mol
InChI Key: WTFPRPRHYOYFEU-UHFFFAOYSA-N
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Description

This compound features a 1,3,4-oxadiazole core substituted with a (2,4-dichlorophenoxy)methyl group at position 5, linked via a sulfanyl bridge to a 1-(4-butoxyphenyl)ethanone moiety.

Properties

Molecular Formula

C21H20Cl2N2O4S

Molecular Weight

467.4 g/mol

IUPAC Name

1-(4-butoxyphenyl)-2-[[5-[(2,4-dichlorophenoxy)methyl]-1,3,4-oxadiazol-2-yl]sulfanyl]ethanone

InChI

InChI=1S/C21H20Cl2N2O4S/c1-2-3-10-27-16-7-4-14(5-8-16)18(26)13-30-21-25-24-20(29-21)12-28-19-9-6-15(22)11-17(19)23/h4-9,11H,2-3,10,12-13H2,1H3

InChI Key

WTFPRPRHYOYFEU-UHFFFAOYSA-N

Canonical SMILES

CCCCOC1=CC=C(C=C1)C(=O)CSC2=NN=C(O2)COC3=C(C=C(C=C3)Cl)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes::

    Oxadiazole Synthesis: The oxadiazole ring can be synthesized via cyclization of appropriate precursors. For example, reaction of 2,4-dichlorophenylhydrazine with butoxyacetyl chloride followed by cyclization yields the oxadiazole ring.

    Ketone Formation: The ketone group can be introduced through acylation of the oxadiazole with an acyl chloride (e.g., butoxyacetyl chloride).

Industrial Production::
  • BOS is not commonly produced industrially due to its specialized applications. it can be synthesized on a laboratory scale.

Chemical Reactions Analysis

    Oxidation: BOS can undergo oxidation at the sulfur atom, leading to sulfoxide or sulfone derivatives.

    Reduction: Reduction of the ketone group yields the corresponding alcohol.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

    Common Reagents: Reagents like sodium borohydride (for reduction) and thionyl chloride (for chlorination) are used.

    Major Products: The major products depend on reaction conditions and substituents. For example, reduction yields the alcohol form.

Scientific Research Applications

BOS finds applications in various fields:

    Chemistry: As a building block for designing novel heterocyclic compounds.

    Biology: Investigating its effects on cellular processes and enzyme inhibition.

    Medicine: Potential as an anti-inflammatory or antimicrobial agent.

    Industry: Limited industrial use due to its specialized nature.

Mechanism of Action

  • BOS likely interacts with specific protein targets, modulating cellular pathways. Further research is needed to elucidate its precise mechanism.

Comparison with Similar Compounds

Structural Analogues

The following compounds share structural motifs with the target molecule, differing in heterocycle type, substituents, or functional groups:

Compound Class Heterocycle Core Key Substituents Notable Features Evidence ID
Target Compound 1,3,4-Oxadiazole 4-Butoxyphenyl, (2,4-dichlorophenoxy)methyl High lipophilicity, electron-withdrawing groups -
Triazole Derivatives 1,2,4-Triazole 2,4-Difluorophenyl, phenylsulfonyl Enhanced metabolic stability
Dihydro-Oxadiazole 2,3-Dihydro-1,3,4-oxadiazole 4-Chlorophenyl, phenyl Reduced ring strain, altered reactivity
Naphthyl-Substituted Oxadiazole 1,3,4-Oxadiazole Naphthalen-1/2-yloxy Antioxidant activity demonstrated
Thiadiazole Derivatives 1,3,4-Thiadiazole 4-Methoxyphenyl, methylphenyl Increased sulfur content for redox activity

Key Observations :

  • Heterocycle Impact : Triazoles (e.g., ) and thiadiazoles () often exhibit distinct electronic profiles compared to oxadiazoles, influencing binding affinity and metabolic pathways.
  • In contrast, naphthyloxy groups () correlate with antioxidant properties.

Activity Insights :

  • The dichlorophenoxy group in the target may enhance antifungal activity, as seen in sertaconazole ().
  • Oxadiazole-based compounds with electron-withdrawing groups (e.g., trifluoromethyl in ) often exhibit improved bioactivity due to increased electrophilicity .
Physicochemical Properties
Property Target Compound Comparable Compound (Evidence ID) Notes
Molecular Weight ~493 g/mol 492.034 g/mol () Similar mass, differing substituents
Lipophilicity (LogP) High (4-butoxyphenyl) Lower (4-methoxyphenyl in ) Longer alkoxy chains increase LogP
Electronic Effects Strong (Cl, OCH₂) Moderate (CF₃ in ) Dichloro groups vs. trifluoromethyl

Biological Activity

The compound 1-(4-Butoxyphenyl)-2-({5-[(2,4-dichlorophenoxy)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)ethanone , also known by its CAS number 883269-32-7, is a derivative of the 1,3,4-oxadiazole class of compounds. This class has garnered significant attention due to its diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This article aims to provide a comprehensive overview of the biological activity associated with this specific compound.

Chemical Structure and Properties

The structure of the compound can be described as follows:

  • Core Structure : The compound features a 1,3,4-oxadiazole ring, which is known for its biological activity.
  • Functional Groups : It contains a butoxyphenyl group and a dichlorophenoxy methyl substituent, contributing to its unique properties.

Antimicrobial Activity

Research indicates that compounds containing the 1,3,4-oxadiazole core exhibit significant antimicrobial properties. The following table summarizes findings related to the antimicrobial activity of similar oxadiazole derivatives:

CompoundTarget MicroorganismActivity LevelReference
IVbStaphylococcus aureusModerate
IVcEscherichia coliHigh
IVdCandida albicansModerate
29bMRSAVery High

The compound's structural features likely enhance its interaction with microbial targets, inhibiting their growth effectively.

Anti-inflammatory Activity

The anti-inflammatory potential of oxadiazole derivatives has been documented extensively. Studies have shown that these compounds can inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways. For instance:

  • Mechanism : Inhibition of cyclooxygenase (COX) enzymes has been suggested as a mechanism through which these compounds exert their anti-inflammatory effects.

Anticancer Activity

Preliminary studies have indicated that oxadiazole derivatives may possess anticancer properties. The following points summarize relevant findings:

  • Inhibition of Cancer Cell Lines : Compounds with the oxadiazole scaffold have demonstrated cytotoxic effects against various cancer cell lines.
  • Mechanisms : Potential mechanisms include apoptosis induction and cell cycle arrest.

Case Studies

  • Dhumal et al. (2016) : This study explored the antitubercular activity of oxadiazole derivatives. The most active compounds showed significant inhibition against Mycobacterium bovis BCG in both active and dormant states. Molecular docking studies revealed strong binding affinities to key enzymes involved in mycolic acid biosynthesis .
  • Desai et al. (2018) : Investigated antibacterial effects against Bacillus subtilis and Pseudomonas aeruginosa. Results indicated that certain derivatives exhibited enhanced activity compared to standard antibiotics like amoxicillin .

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